

1-Bromo-4-(methoxymethyl)benzene chemical structure and properties

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Compound of Interest

Compound Name:	1-Bromo-4-(methoxymethyl)benzene
Cat. No.:	B072038

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An In-Depth Technical Guide to **1-Bromo-4-(methoxymethyl)benzene**: Structure, Properties, and Synthetic Utility

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **1-Bromo-4-(methoxymethyl)benzene**, a key aromatic building block for researchers and professionals in organic synthesis and drug development. We will delve into its chemical structure, physicochemical properties, spectroscopic signature, a validated synthetic protocol, and its strategic applications in the construction of complex molecules.

Core Molecular Profile and Structure

1-Bromo-4-(methoxymethyl)benzene (CAS No. 1515-88-4) is a disubstituted benzene derivative featuring a bromine atom and a methoxymethyl group in a para configuration.^{[1][2]} This arrangement provides two distinct points for chemical modification: the aryl bromide, which is primed for cross-coupling reactions, and the stable benzylic ether, which serves as a protected form of a hydroxymethyl group.

The fundamental identifiers for this compound are summarized below.

Identifier	Value	Source(s)
CAS Number	1515-88-4	[1] [2] [3]
Molecular Formula	C ₈ H ₉ BrO	[1] [2]
Molecular Weight	201.06 g/mol	[1] [2]
IUPAC Name	1-Bromo-4-(methoxymethyl)benzene	[1]
SMILES	COCC1=CC=C(Br)C=C1	[3]

The structural formula is presented below:

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Physicochemical Properties

Direct experimental data for **1-Bromo-4-(methoxymethyl)benzene** is not extensively published. However, we can infer its properties with high confidence by examining its closest structural isomer, 1-Bromo-4-methoxybenzene (4-Bromoanisole, CAS 104-92-7), where the oxygen and methylene group are inverted. The primary difference is the benzylic CH₂ group in our title compound, which may slightly alter boiling points and density but preserves the overall chemical nature.

Property	Expected Value / Observation	Reference (Analog)
Appearance	Clear Liquid	[4]
Boiling Point	~223 °C	[5][6]
Melting Point	~9-10 °C	[5][6]
Density	~1.49 g/mL	[5]
Solubility	Immiscible in water	[4]
Storage	Room temperature, airtight, dry	[2]

Note: Data presented are for the isomer 1-Bromo-4-methoxybenzene and serve as a close approximation.

Synthesis and Purification: A Validated Protocol

The most direct and reliable method for preparing **1-Bromo-4-(methoxymethyl)benzene** is via the Williamson ether synthesis. This well-established reaction involves the deprotonation of a primary alcohol followed by an S_N2 reaction with a methylating agent.[7] The following protocol, adapted from established procedures, is a self-validating system for generating high-purity material.[8]

Causality of Experimental Choices:

- Sodium Hydride (NaH): A strong, non-nucleophilic base is required to fully deprotonate the starting 4-Bromobenzyl alcohol to its corresponding alkoxide. This ensures the alcohol does not act as a competing nucleophile.
- N,N-Dimethylformamide (DMF): A polar aprotic solvent is chosen to dissolve the ionic alkoxide intermediate and the polar methyl iodide, facilitating the S_N2 reaction.
- Methyl Iodide (MeI): An excellent electrophile for S_N2 reactions due to the high polarizability and good leaving group ability of iodide.[7]

- **Inert Atmosphere (Nitrogen):** Sodium hydride reacts violently with water and can be passivated by oxygen; an inert atmosphere is critical for safety and reaction efficiency.

Experimental Protocol:

Materials:

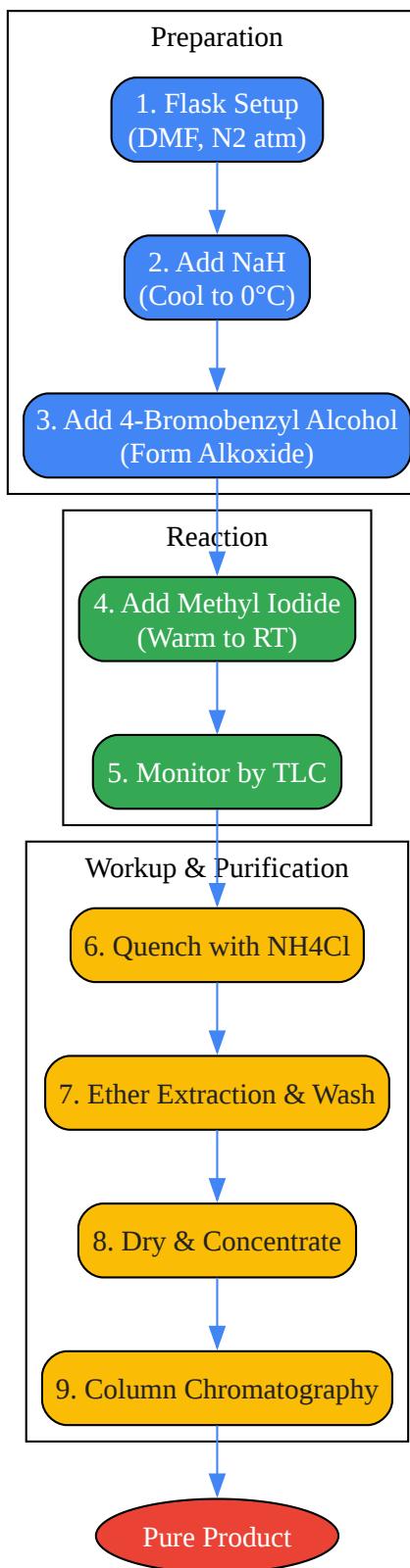
- 4-Bromobenzyl alcohol
- Sodium hydride (60% dispersion in mineral oil)
- N,N-Dimethylformamide (DMF), anhydrous
- Methyl iodide
- Diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl)
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMF.
- **Base Addition:** Carefully add sodium hydride (1.2 equivalents) to the stirred DMF and cool the suspension to 0 °C using an ice bath.
- **Alkoxide Formation:** Dissolve 4-Bromobenzyl alcohol (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.
- **Methylation:** Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

- Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
- Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
- Workup: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford **1-Bromo-4-(methoxymethyl)benzene** as a clear liquid.^[8]

Workflow Diagram:



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Caption: Workflow for the synthesis of **1-Bromo-4-(methoxymethyl)benzene**.

Predicted Spectroscopic Profile

While experimental spectra for this specific compound are not widely available, its structure allows for a highly accurate prediction of its key spectroscopic features.

- ¹H NMR:
 - Aromatic Protons: Two doublets are expected in the aromatic region (~7.2-7.5 ppm). The two protons ortho to the bromine atom will appear as a doublet ($J \approx 8.5$ Hz), and the two protons ortho to the methoxymethyl group will appear as a second doublet ($J \approx 8.5$ Hz).
 - Benzylic Protons (-CH₂-): A sharp singlet at approximately 4.4-4.5 ppm, integrating to 2H.
 - Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.3-3.4 ppm, integrating to 3H.
- ¹³C NMR:
 - Aromatic Carbons: Four signals are expected: C-Br (~121 ppm), C-CH₂ (~137 ppm), and the two sets of CH carbons (~129 and ~131 ppm).
 - Benzylic Carbon (-CH₂-): ~74 ppm.
 - Methoxy Carbon (-OCH₃): ~58 ppm.
- Infrared (IR) Spectroscopy:
 - C-H (Aromatic): 3100-3000 cm⁻¹ (stretch).
 - C-H (Aliphatic): 2950-2850 cm⁻¹ (stretch).
 - C-O-C (Ether): A strong, characteristic stretch at 1150-1085 cm⁻¹.
 - C-Br (Aryl): A signal in the fingerprint region, typically around 1070 cm⁻¹.
- Mass Spectrometry (MS):
 - Molecular Ion (M⁺): A prominent molecular ion peak will be observed. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), this will appear as a pair of peaks of

nearly equal intensity (a 1:1 ratio) at $m/z = 200$ and 202 .

- Major Fragment: The most likely fragmentation pathway is the benzylic cleavage to form the stable 4-bromobenzyl cation at $m/z = 169/171$.

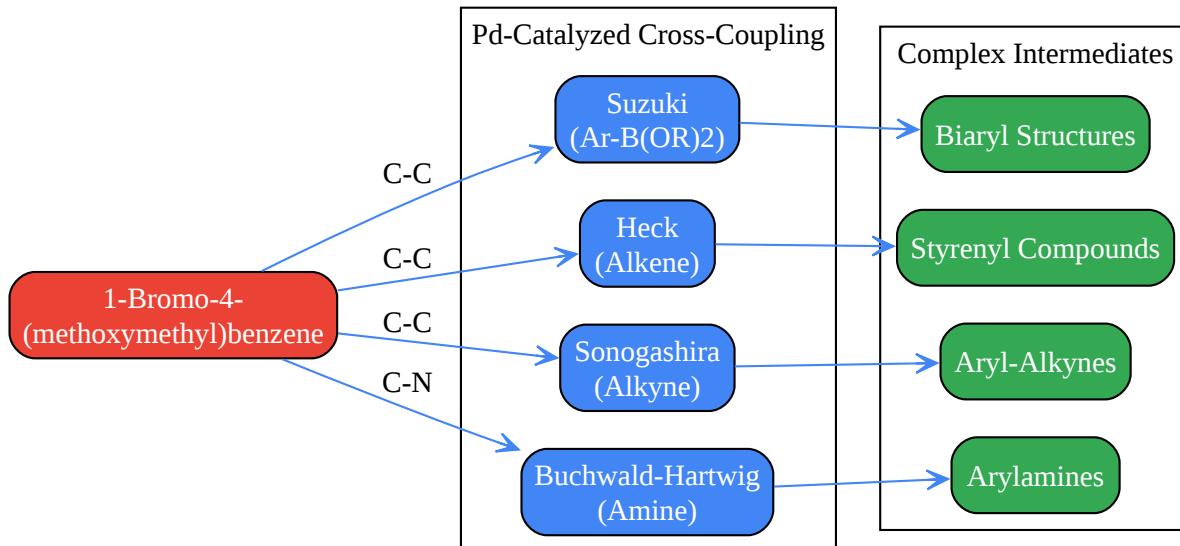
Reactivity and Applications in Drug Development

1-Bromo-4-(methoxymethyl)benzene is a bifunctional reagent whose value lies in the orthogonal reactivity of its two key groups.

- The Aryl Bromide Handle: The $C(sp^2)$ -Br bond is a lynchpin for modern carbon-carbon and carbon-heteroatom bond-forming reactions. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, including:
 - Suzuki Coupling: Reaction with boronic acids/esters to form biaryl structures.
 - Heck Coupling: Reaction with alkenes to form substituted styrenes.
 - Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.
 - Buchwald-Hartwig Amination: Reaction with amines to form arylamines. This versatility allows for the direct attachment of diverse molecular fragments to the benzene ring, a common strategy in scaffold decoration for medicinal chemistry programs.[9]
- The Methoxymethyl Ether: This group serves as a robust protecting group for the benzylic alcohol. It is stable to a wide range of reaction conditions, including strongly basic and organometallic reagents often used in cross-coupling.[10] Unlike more labile protecting groups, it ensures the hydroxyl functionality remains masked until a specific deprotection step is desired (typically under acidic conditions), preventing unwanted side reactions.

This dual functionality makes it a strategic building block for synthesizing complex targets where precise, sequential bond formation is required.

Role as a Versatile Synthetic Building Block:



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Caption: Synthetic utility via palladium-catalyzed cross-coupling reactions.

Safety and Handling

As a brominated aromatic compound, **1-Bromo-4-(methoxymethyl)benzene** requires careful handling. The following safety information is based on data for structurally similar compounds and represents best practices.[4][6]

- GHS Hazard Classification:
 - Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[6]
 - Skin Irritation (Category 2), H315: Causes skin irritation.[6]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

- Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood.
- Handling and Storage:
 - Avoid contact with skin, eyes, and clothing.
 - Do not breathe vapors or mist.
 - Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[\[2\]](#)
- First Aid Measures:
 - Skin Contact: Immediately wash off with plenty of soap and water. Seek medical attention if irritation persists.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
 - Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.

Conclusion

1-Bromo-4-(methoxymethyl)benzene is a valuable and versatile intermediate in modern organic synthesis. Its structure offers two key points of reactivity: an aryl bromide ready for diverse cross-coupling reactions and a stable methoxymethyl ether. This combination allows for the strategic and controlled construction of complex molecular architectures, making it a useful tool for professionals in pharmaceutical and materials science research. Adherence to appropriate synthetic protocols and safety measures is essential for its effective and safe utilization.

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